An In-depth Technical Guide to 4-Amino-2-isobutoxybenzoic Acid Methyl Ester: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Amino-2-isobutoxybenzoic Acid Methyl Ester: Properties, Synthesis, and Applications
Introduction: A Versatile Scaffold in Modern Drug Discovery
Methyl 4-amino-2-isobutoxybenzoate is a substituted anthranilate derivative poised for significant utility in medicinal chemistry and organic synthesis. As a member of the aminobenzoic acid ester family, it presents a unique combination of functional groups: a nucleophilic aromatic amine, a readily modifiable methyl ester, and a lipophilic isobutoxy group. This trifecta of functionalities makes it an attractive and versatile building block for the synthesis of complex molecular architectures and diverse compound libraries.[1]
While extensive literature on this specific isobutoxy derivative is nascent, a deep understanding of its chemical properties and reactivity can be extrapolated from closely related and well-characterized analogs, such as the isopropoxy and methoxy variants.[1][2] These related compounds have shown considerable promise as key intermediates in the development of various pharmaceuticals, including analgesics, anti-inflammatory agents, and kinase inhibitors.[1][3] The isobutoxy group, being larger and more lipophilic than its smaller ether counterparts, is anticipated to confer distinct physicochemical properties, potentially influencing solubility, metabolic stability, and target engagement of derivative compounds.[1]
This technical guide, therefore, serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the anticipated chemical properties, a robust proposed synthesis protocol, analytical characterization methodologies, and a discussion of its potential applications, all grounded in the established chemistry of its structural analogs.
Physicochemical and Structural Properties
The structural arrangement of 4-Amino-2-isobutoxybenzoic acid methyl ester dictates its physical and chemical behavior. The presence of the isobutoxy group ortho to the methyl ester and meta to the amino group creates a unique electronic and steric environment.
Caption: Chemical Structure of 4-Amino-2-isobutoxybenzoic acid methyl ester.
The key physicochemical properties are summarized in the table below. These values are calculated or estimated based on the compound's structure and data from closely related analogs.
| Property | Value (Estimated/Calculated) | Rationale/Source |
| Molecular Formula | C₁₂H₁₇NO₃ | - |
| Molecular Weight | 223.27 g/mol | - |
| Appearance | White to off-white crystalline powder | Based on analogs like Methyl 4-Amino-2-methoxybenzoate.[2] |
| Melting Point | >100 °C | The larger isobutoxy group compared to isopropoxy or methoxy may lead to a different crystal packing and melting point. For comparison, Methyl 4-amino-2-methoxybenzoate melts at 155-159°C.[2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, ethyl acetate); limited solubility in water. | The isobutoxy group increases lipophilicity compared to smaller alkoxy analogs.[1] |
| LogP (calculated) | ~2.7 | Estimated based on an increase from the isopropoxy analog (LogP ~2.3).[1] |
Proposed Synthesis Pathway
A reliable synthesis of 4-Amino-2-isobutoxybenzoic acid methyl ester can be designed based on established methodologies for related aminobenzoates. A common and efficient approach involves the esterification of the parent carboxylic acid. The parent acid, 4-Amino-2-isobutoxybenzoic acid, can be prepared from a commercially available starting material such as 4-amino-2-hydroxybenzoic acid.
The following is a proposed two-step synthesis protocol:
Step 1: Williamson Ether Synthesis to form 4-Amino-2-isobutoxybenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-amino-2-hydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: Add 2.5 equivalents of a suitable base, such as potassium carbonate (K₂CO₃), to the solution. The base is crucial for deprotonating the phenolic hydroxyl group, forming a phenoxide ion which is a potent nucleophile.
-
Alkylation: Add 1.2 equivalents of isobutyl bromide to the reaction mixture. The use of a slight excess of the alkylating agent ensures the complete conversion of the starting material.
-
Reaction Conditions: Heat the mixture to 80-90 °C and allow it to react for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~4-5. This will precipitate the product.
-
Isolation: Filter the precipitate, wash with water to remove inorganic salts, and dry under vacuum to yield 4-Amino-2-isobutoxybenzoic acid.
Step 2: Fischer Esterification to form 4-Amino-2-isobutoxybenzoic acid methyl ester
-
Reaction Setup: Suspend the crude 4-Amino-2-isobutoxybenzoic acid from Step 1 in 10-20 volumes of methanol in a round-bottom flask.
-
Acid Catalysis: Carefully add a catalytic amount (0.1-0.2 equivalents) of a strong acid, such as concentrated sulfuric acid or trimethylchlorosilane, to the stirred suspension.[4][5] The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[5]
-
Reaction Conditions: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-8 hours, monitoring the reaction progress by TLC.
-
Neutralization: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the final product, 4-Amino-2-isobutoxybenzoic acid methyl ester.
Caption: Proposed two-step synthesis workflow.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 4-Amino-2-isobutoxybenzoic acid methyl ester.
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isobutoxy group protons (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons), a singlet for the methyl ester protons, and a broad singlet for the amino group protons. The aromatic protons should appear as a set of coupled signals consistent with a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | The carbon NMR spectrum should display distinct signals for all 12 carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons (with those attached to oxygen and nitrogen showing characteristic downfield shifts), and the carbons of the isobutoxy and methyl ester groups. |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), C-O stretching of the ether and ester groups (around 1000-1300 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 223.27). Fragmentation patterns would likely involve the loss of the methoxy group, the isobutoxy group, or the entire ester functionality. |
| High-Performance Liquid Chromatography (HPLC) | Purity analysis should be performed using a reverse-phase HPLC method. A C18 column with a mobile phase consisting of a gradient of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid or formic acid) would be suitable. Detection can be achieved using a UV detector at a wavelength of maximum absorbance (likely in the 254-300 nm range). |
Stability and Storage
The stability of 4-Amino-2-isobutoxybenzoic acid methyl ester is a critical factor for its handling, storage, and application. Based on its functional groups, two primary degradation pathways are plausible under stress conditions.
-
Hydrolysis: The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-amino-2-isobutoxybenzoic acid and methanol. This is a common degradation pathway for ester-containing compounds.
-
Oxidation: The aromatic amino group can be susceptible to oxidative degradation, particularly when exposed to air and light. This can lead to the formation of colored impurities.
Caption: Potential degradation pathways.
To ensure the long-term integrity of the compound, the following storage and handling conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated place. | To minimize the rate of potential degradation reactions.[6] |
| Light | Keep in a light-resistant container. | Aromatic amines can be sensitive to photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize oxidative degradation of the amino group. |
| Moisture | Keep the container tightly closed in a dry environment. | To prevent hydrolysis of the ester functional group.[6] |
Applications in Drug Development and Organic Synthesis
4-Amino-2-isobutoxybenzoic acid methyl ester is a valuable building block for the synthesis of a wide range of biologically active molecules.[1][3] Its utility stems from the ability to selectively functionalize the amino and ester groups.
-
Pharmaceutical Intermediates: This compound serves as a key scaffold for the synthesis of more complex Active Pharmaceutical Ingredients (APIs).[2] The amino group can be acylated, alkylated, or used in condensation reactions to build diverse molecular frameworks. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further points for diversification.[1]
-
Modulation of Physicochemical Properties: The isobutoxy group is a key feature that can be leveraged in drug design. Compared to smaller alkoxy groups, the isobutoxy group increases the lipophilicity (LogP) of the molecule.[1] This can have a profound impact on a drug candidate's properties, including:
-
Cell Permeability: Increased lipophilicity can enhance the ability of a molecule to cross cell membranes.
-
Metabolic Stability: The branched isobutyl group may be less susceptible to metabolic degradation by certain enzymes compared to linear alkoxy chains.
-
Target Engagement: The size and shape of the isobutoxy group can influence how a molecule binds to its biological target, potentially improving potency and selectivity.
-
-
Scaffold for Kinase Inhibitors: Substituted aminobenzoates are common scaffolds in the development of kinase inhibitors, a major class of cancer therapeutics.[1] The specific substitution pattern of 4-amino-2-isobutoxybenzoic acid methyl ester provides a vector for optimization that can be explored in the design of novel kinase inhibitors.[1]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[6][7] Wash hands thoroughly after handling.
-
First-Aid Measures:
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[7]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[6]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[7]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[6]
-
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6] Keep away from strong oxidizing agents, strong acids, and strong bases.[6]
Conclusion
4-Amino-2-isobutoxybenzoic acid methyl ester is a promising and versatile building block for drug discovery and organic synthesis. While direct experimental data for this specific compound is limited, a comprehensive understanding of its properties, synthesis, and potential applications can be effectively derived from the well-established chemistry of its structural analogs. The unique combination of its functional groups, particularly the isobutoxy moiety, offers medicinal chemists a valuable tool to modulate the physicochemical and pharmacokinetic properties of novel therapeutic agents. As research in this area progresses, 4-Amino-2-isobutoxybenzoic acid methyl ester is likely to emerge as a key intermediate in the development of next-generation pharmaceuticals.
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MDPI. (2013, November 28). 4-[(2-Hydroxy-4-pentadecyl-benzylidene)-amino]-benzoic Acid Methyl Ester. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate.... Retrieved from [Link]
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ResearchGate. (n.d.). Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-amino-, methyl ester (CAS 619-45-4). Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 4-amino-, 2-methylbutyl ester. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 4-amino-, methyl ester. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
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